1-Bromo-2-chloro-4-iodobenzene

Beschreibung

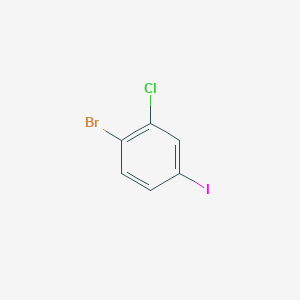

1-Bromo-2-chloro-4-iodobenzene (CAS 535934-25-9) is a halogenated aromatic compound with the molecular formula C₆H₃BrClI and a molecular weight of 343.25 g/mol. It features bromine, chlorine, and iodine substituents at the 1-, 2-, and 4-positions of the benzene ring, respectively. This compound is commercially available from suppliers like TCI Chemicals and Combi-Blocks, with purities up to 98% . It is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity in cross-coupling reactions and as a building block for complex molecules .

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQKEAQMVDKCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373612 | |

| Record name | 1-bromo-2-chloro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535934-25-9 | |

| Record name | 1-bromo-2-chloro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction . Another method involves the use of bromochlorohydantoin as a solvent, which facilitates the bromination and chlorination steps .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

-

Mechanism : The strongly electron-withdrawing iodine group generates a positive charge at its para position, facilitating attack by nucleophiles like hydroxide (OH⁻), amide (NH₂⁻), or alkoxide ions .

-

Reaction Conditions :

-

Example Product : Substitution of iodine with a methoxy group yields 2-bromo-4-chloro-1-methoxybenzene .

Table 1: NAS Reactivity of Halogens

| Halogen | Reactivity Order | Substitution Position |

|---|---|---|

| Iodine | Most reactive | Para to iodine |

| Bromine | Moderately reactive | Para to bromine |

| Chlorine | Least reactive | Para to chlorine |

Coupling Reactions

-

Sonogashira Coupling : The iodine substituent undergoes selective coupling with terminal alkynes in the presence of palladium catalysts (e.g., PdCl₂) and copper iodide .

-

Reaction Conditions :

-

Catalysts : PdCl₂, CuI.

-

Base : Et₃N.

-

Solvent : THF.

-

-

Example Product : Coupling with phenylacetylene yields 2-bromo-4-chlorophenylacetylene .

-

-

Suzuki Coupling : Bromine and chlorine substituents participate in cross-coupling with boronic acids under palladium catalysis .

Elimination Reactions

-

Formation of Benzyne : Treatment with lithium amalgam (Li/Hg) generates benzyne (C₆H₄), a reactive intermediate. This reacts with dienes (e.g., furan) in Diels-Alder reactions to form naphthalene derivatives .

-

Physical Properties and Stability

Table 2: Physical and Safety Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| LD₅₀ (Oral, Rat) | ~2,700 mg/kg |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C9 |

-

Applications in Synthesis

-

Pharmaceuticals : Used as an intermediate in synthesizing antifungal agents and enzyme inhibitors .

-

Agrochemicals : Precursor for insecticides and herbicides.

-

Material Science : Building block for organic semiconductors and OLED components.

-

Synthesis Methods

-

Sequential Halogenation :

-

Bromination of 2-chloro-4-iodobenzene using Br₂/FeBr₃.

-

Chlorination of 1-bromo-4-iodobenzene using Cl₂/FeCl₃.

-

-

Patented Route :

-

Toxicological Considerations

-

Hazards : Harmful if inhaled, ingested, or in contact with skin .

-

Storage : Protect from light and heat; incompatible with strong oxidizing agents .

This compound’s unique substitution pattern and reactivity profile make it a versatile tool in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. Its stability under controlled conditions ensures safe handling in laboratory settings.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-chloro-4-iodobenzene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-chloro-4-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen substituents. These substituents influence the electron density of the ring, making it more susceptible to nucleophilic attack or facilitating the formation of reactive intermediates in coupling reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogenated benzene derivatives exhibit distinct physical, chemical, and commercial properties depending on the position and type of substituents. Below is a detailed comparison of 1-bromo-2-chloro-4-iodobenzene with its structural analogs.

Structural Isomers and Positional Analogs

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Price (USD/g)* | Key Suppliers |

|---|---|---|---|---|---|---|

| This compound | 535934-25-9 | C₆H₃BrClI | 343.25 | 98 | 220.00 | TCI, Combi-Blocks |

| 1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI | 282.90 | 98+ | 14.02† | TCI America |

| 4-Bromo-1-chloro-2-iodobenzene | 774608-49-0 | C₆H₃BrClI | 343.25 | N/A | N/A | Research suppliers |

| 2-Bromo-4-chloro-1-iodobenzene | 31928-44-6 | C₆H₃BrClI | 343.25 | 97 | 64.00‡ | TCI Chemicals |

| 1-Bromo-2-chloro-6-iodobenzene | 1369793-66-7 | C₆H₃BrClI | 343.25 | 97 | N/A | Combi-Blocks |

| 1-Bromo-4-fluoro-2-iodobenzene | 202865-72-3 | C₆H₃BrFI | 300.89 | N/A | N/A | Specialty vendors |

*Price data sourced from TCI Chemicals () and Combi-Blocks ().

†Price for 1-Bromo-4-iodobenzene: $140.22/10 mg ().

‡Price for 2-Bromo-4-chloro-1-iodobenzene: $7600/25 g ().

Key Observations:

Positional Isomerism :

- The position of halogens significantly impacts reactivity. For example, this compound (1,2,4-substitution) is sterically hindered compared to 1-bromo-4-iodobenzene (1,4-substitution), which may reduce its utility in certain coupling reactions .

- Fluorine analogs (e.g., 1-bromo-4-fluoro-2-iodobenzene) have lower molecular weights and densities (2.3 g/mL) due to fluorine’s smaller atomic radius .

Commercial Availability: this compound is more expensive ($220.00/g) than simpler derivatives like 1-bromo-4-iodobenzene ($14.02/g), reflecting synthetic complexity and demand .

1-Bromo-4-iodobenzene is a common intermediate in manufacturing agrochemicals and pharmaceuticals, benefiting from its para-substitution pattern .

Physicochemical Properties

Table 2: Physical Properties

| Compound Name | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | N/A | N/A | N/A | N/A |

| 1-Bromo-4-iodobenzene | N/A | N/A | N/A | Insoluble in water |

| 1-Bromo-4-fluoro-2-iodobenzene | 2.3 | N/A | N/A | N/A |

*Limited data available in provided evidence; inferred from structural analogs (e.g., fluorine derivatives have higher densities) .

Biologische Aktivität

1-Bromo-2-chloro-4-iodobenzene is a halogenated aromatic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its role as a pharmaceutical intermediate and its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. A study highlighted that such compounds can effectively inhibit the growth of certain bacterial strains, making them candidates for developing new antibiotics .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, suggesting that this compound could influence the pharmacokinetics of co-administered drugs . The inhibition profile is summarized in the following table:

| Enzyme | Inhibition Activity |

|---|---|

| CYP1A2 | Yes |

| CYP2C9 | Yes |

| CYP2C19 | No |

| CYP2D6 | No |

| CYP3A4 | No |

The mechanisms by which this compound exerts its biological effects are primarily attributed to its ability to form halogen bonds and interact with biological macromolecules. Halogen bonding can enhance binding affinity to target proteins, influencing their activity and stability .

Case Studies

- Antifungal Activity : A recent study demonstrated that derivatives of halogenated benzenes, including this compound, showed promising antifungal activity against Candida species. The study utilized a series of bioassays to evaluate the minimum inhibitory concentrations (MICs) against various strains .

- Cancer Research : In cancer biology, halogenated compounds have been investigated for their potential to inhibit tumor growth. A case study involving this compound showed that it could induce apoptosis in specific cancer cell lines through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development. Key parameters include:

| Parameter | Value |

|---|---|

| Log P (octanol-water) | 3.75 |

| BBB Permeability | Yes |

| Skin Permeation Log Kp | -5.47 cm/s |

These values indicate that the compound has moderate lipophilicity and can penetrate biological membranes, which is essential for therapeutic efficacy.

Q & A

Basic: What are effective synthetic routes for preparing 1-bromo-2-chloro-4-iodobenzene with high purity?

Methodological Answer:

The synthesis typically involves sequential halogenation of a benzene ring. A common approach is starting with 1,2,4-trisubstituted benzene derivatives, where bromine, chlorine, and iodine are introduced via electrophilic aromatic substitution or halogen exchange reactions. For example:

- Step 1: Chlorination of 4-bromo-2-iodobenzene using FeCl₃ or AlCl₃ as a catalyst under controlled temperature (40–60°C) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water solvent system) to achieve >95% purity .

Key Considerations: Use inert atmospheres (N₂/Ar) to avoid side reactions, and monitor reaction progress via TLC or GC-MS.

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can identify substitution patterns (e.g., coupling constants for ortho/para halogens). For example, the iodine atom causes significant deshielding in adjacent protons .

- Mass Spectrometry: High-resolution MS (ESI or EI) confirms molecular weight (331.376 g/mol) and isotopic patterns (Br, Cl, I) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structure refinement. Crystallize the compound in ethanol or DCM to obtain single crystals for analysis .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Iodine’s lower electronegativity (vs. Br/Cl) makes the para position more reactive in Suzuki-Miyaura couplings. The bromine atom (stronger leaving group) is typically replaced first in Pd-catalyzed reactions .

- Steric Effects: The ortho-chloro group hinders access to the iodine site, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reaction rates.

Data Example: In a model Suzuki reaction, coupling yields drop from 85% (para-iodine) to 45% (ortho-iodine) due to steric hindrance .

Advanced: How can vapor pressure measurements resolve discrepancies in thermodynamic data for this compound?

Methodological Answer:

- Techniques: Use torsion mass-loss effusion or diaphragm manometry (as in ) to measure sublimation properties. For this compound, expect:

- Error Mitigation: Repeat measurements under controlled humidity and temperature (±0.1 K). Compare results with computational models (e.g., COSMO-RS).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of volatile halogens.

- Storage: Keep in amber glass bottles at 2–8°C under inert gas to prevent photodegradation and moisture absorption .

- Waste Disposal: Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers.

Advanced: How can computational modeling predict the crystal packing and stability of this compound?

Methodological Answer:

- Software: Use SHELXL for refining X-ray data or DFT-based tools (e.g., Gaussian) to optimize molecular geometry.

- Key Parameters: Analyze intermolecular halogen bonding (C–I···Cl interactions) and lattice energy. For isomorphous compounds (e.g., 1-bromo-4-iodobenzene), lattice constants correlate with halogen size (e.g., I > Br > Cl) .

Advanced: What strategies validate conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

-

Experimental Validation:

- Gravimetric Analysis: Dissolve known masses in solvents (e.g., ethanol, hexane) at 25°C and measure residual solid.

- UV-Vis Spectroscopy: Compare extinction coefficients in saturated solutions.

-

Example Data:

Solvent Solubility (g/100 mL) Ethanol 0.12 Hexane 0.03 DCM 1.45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.